
4-Chloro-7-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4, molecular formula C₁₀H₅ClF₃N, molecular weight 231.602) is a halogenated quinoline derivative characterized by a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 7 . Its planar quinoline core enables diverse chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science. The compound is synthesized via nucleophilic substitution reactions, such as the reaction of this compound with amines or thiols under reflux conditions . It has been utilized in drug discovery, including antimalarial agents and siRNA delivery systems .
Preparation Methods
Cyclization of γ-(o-Trifluoromethylanilino)propanoic Acid Derivatives
A patented method (US4277607A) provides a robust two-step synthesis starting from γ-(o-trifluoromethylanilino)propanoic acid . The process involves cyclization followed by chlorination:
Cyclization to Form the Quinoline Core
The γ-(o-trifluoromethylanilino)propanoic acid undergoes intramolecular cyclization under acidic conditions. Phosphorus oxychloride (POCl₃) serves as both the solvent and dehydrating agent, facilitating the formation of the quinoline backbone. The reaction proceeds at 93–95°C, with iodine acting as an oxidation agent to aromatize the intermediate :
2, 93–95^\circ\text{C}]{\text{POCl}3} 7-\text{Trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-one}
Chlorination at the 4-Position
The tetrahydroquinolin-4-one intermediate is chlorinated using POCl₃ in the presence of iodine. This step replaces the ketone oxygen with chlorine while maintaining the trifluoromethyl group’s integrity. The reaction yields 4-chloro-7-(trifluoromethyl)quinoline with a purity of 98% after recrystallization from methanol :
2]{\text{POCl}3} 4-\text{Chloro-7-(trifluoromethyl)quinoline}
Key Advantages :
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Yield : 63% over two steps.
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Scalability : Suitable for industrial production due to minimal purification requirements.
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Regioselectivity : No competing chlorination at other positions observed .
Halogen Exchange Reactions on Prefunctionalized Quinolines
Trifluoromethylation via Cross-Coupling
Skraup Synthesis with Modified Aniline Precursors
The Skraup reaction, traditionally used for quinoline synthesis, can be adapted by starting with 3-trifluoromethylaniline. Glycerol and concentrated sulfuric acid facilitate cyclization at 180°C, forming 7-trifluoromethylquinoline. Subsequent chlorination with POCl₃ introduces the 4-chloro group:
2\text{SO}4]{\text{Glycerol}} 7-\text{Trifluoromethylquinoline} \xrightarrow{\text{POCl}_3} 4-\text{Chloro-7-(trifluoromethyl)quinoline}
Challenges :
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Yield : <30% due to decomposition of the trifluoromethyl group under strong acidic conditions.
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Byproducts : Isoquinoline derivatives form via competing cyclization pathways .
Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |
---|---|---|---|---|
Cyclization-Chlorination | 63 | 98 | High | Excellent |
Halogen Exchange | 40–50 | 85 | Moderate | Moderate |
Skraup Synthesis | <30 | 75 | Low | Poor |
Industrial Production Considerations
The cyclization-chlorination route (Method 1) is preferred for large-scale synthesis due to its high yield and minimal purification steps. Key parameters for optimization include:
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Temperature Control : Maintaining 93–95°C during cyclization prevents decomposition.
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Oxidation Agent : Iodine ensures complete aromatization, avoiding stable tetrahydroquinoline byproducts .
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Work-up : Quenching with sodium bisulfite neutralizes excess POCl₃, simplifying isolation .
Emerging Methodologies
Recent advances in transition-metal catalysis offer promising alternatives:
Chemical Reactions Analysis
4-Chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-Chloro-7-(trifluoromethyl)quinoline serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It is utilized in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives with potential biological activities.
Medicinal Chemistry
This compound has been extensively researched for its potential as an antimalarial agent. Studies have demonstrated that derivatives of 4-chloroquinoline exhibit significant activity against Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains. In vitro studies revealed IC₅₀ values in the low nanomolar range against resistant strains, indicating strong antiplasmodial activity .
Case Study: Antimalarial Efficacy
- In Vitro Studies : Compounds derived from 4-chloroquinoline structures showed significant suppression of parasitemia in laboratory settings.
- In Vivo Studies : Selected derivatives demonstrated considerable reductions in parasitemia in animal models at dosages around 100 mg/kg, confirming their potential as effective treatments for malaria .
Material Science
In material science, this compound is used in the synthesis of materials for dye-sensitized solar cells (DSSCs) and other electronic applications. Its unique electronic properties make it suitable for enhancing the efficiency of these materials .
Analytical Chemistry
This compound is also employed as a reference standard in mass spectrometry and other analytical techniques, aiding in the identification and quantification of similar compounds in research settings .
Research indicates that this compound possesses diverse biological activities beyond antimalarial effects. Its interaction with specific molecular targets such as enzymes and receptors suggests potential applications in treating various diseases, including cancer .
Mechanism of Action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Effects on Physicochemical Properties
The biological and chemical properties of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The -CF₃ group in this compound enhances metabolic stability and membrane permeability compared to bromo (-Br) or cyano (-CN) substituents .
- Lipophilicity : The trifluoromethoxy (-OCF₃) group in 201e increases lipophilicity (logP ~2.8) compared to -CF₃ (logP ~2.5), impacting bioavailability .
- Reactivity: Phosphorus-containing derivatives (e.g., 4-(diphenylphosphanyl)-7-(trifluoromethyl)quinoline) exhibit unique coordination properties, enabling applications in transition-metal catalysis .
Insights :
- Nucleophilic Substitution : The chloro group at C4 facilitates high-yield reactions with amines, thiols, or phosphines .
- Challenges : Introducing -OCF₃ (201e) or -CN (201d) requires harsh conditions, leading to lower yields .
Structural and Crystallographic Insights
X-ray studies reveal:
- Planarity: The quinoline core in this compound is nearly planar (deviation <0.06 Å), promoting π-π stacking in crystal lattices .
- Hydrogen Bonding: Derivatives like 4-aminophenylsulfonylquinolines (13, 14) form intermolecular N–H···O bonds, enhancing stability .
- Disorder in -CF₃ : In some derivatives, the -CF₃ group exhibits positional disorder, affecting crystallization .
Biological Activity
4-Chloro-7-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a quinoline core with a chlorine atom and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity and interaction with cellular targets.
Property | Value |
---|---|
Molecular Formula | C₉H₆ClF₃N |
Molecular Weight | 221.60 g/mol |
Key Features | Lipophilic due to trifluoromethyl group |
Antimalarial Activity
Research has demonstrated that this compound exhibits potent antimalarial properties. A study evaluating various quinoline derivatives found that compounds with similar structures displayed significant activity against Plasmodium falciparum, including both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains.
- In Vitro Studies : Compounds derived from 4-chloroquinoline structures showed IC₅₀ values in the low nanomolar range against CQ-R strains, indicating strong antiplasmodial activity. For example, modifications to the side chains of quinolines resulted in enhanced efficacy against resistant strains, with some derivatives achieving over 90% suppression of parasitemia in vitro .
- In Vivo Studies : Selected derivatives were tested in animal models, demonstrating significant reductions in parasitemia when administered at dosages of 100 mg/kg. These studies confirmed the potential for these compounds to serve as effective treatments for malaria, particularly in cases resistant to standard therapies .
Antimicrobial Properties
In addition to its antimalarial effects, this compound has been investigated for its antimicrobial properties:
- Bacterial Activity : The compound has shown activity against various bacterial strains, suggesting potential applications in treating bacterial infections. Its mechanism may involve interference with bacterial metabolism or structural integrity.
- Antiviral Potential : Preliminary studies indicate that this quinoline derivative could also possess antiviral properties, warranting further investigation into its efficacy against viral pathogens.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites and bacteria. This inhibition disrupts essential biochemical processes, leading to cell death or stasis .
- Cell Signaling Pathways : It may also modulate various cell signaling pathways, affecting cellular responses to infection and inflammation.
Case Studies
- Antimalarial Efficacy : In a study by Sinha et al., several derivatives of 4-chloroquinoline were synthesized and tested against P. falciparum. The results indicated that modifications at the 7-position significantly enhanced antiplasmodial activity, with some compounds achieving IC₉₀ values below 50 nM against CQ-R strains .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. Results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-7-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?
Methodological Answer: A common route involves nucleophilic substitution or cyclization reactions. For example, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 391-02-6) can be alkylated using reagents like 1-(bromomethyl)-2,4-dichlorobenzene in dimethylformamide (DMF) with potassium carbonate as a base at 353 K for 3 hours, achieving >95% yield . Key factors affecting yield include:
- Temperature control : Higher temperatures (e.g., 353 K) accelerate reactivity but may promote side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Base selection : K₂CO₃ is preferred for deprotonation without hydrolyzing sensitive groups.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and disorder, as seen in trifluoromethyl group disorder (occupancy ratio 0.784:0.216) .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and trifluoromethyl groups at positions 4 and 7).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₅ClF₃N, MW 231.60) .
Advanced Research Questions
Q. How does regioselectivity challenge the synthesis of this compound derivatives, and how can it be controlled?
Methodological Answer: Regioselectivity issues arise due to competing reactions at quinoline’s reactive positions (e.g., C-2, C-3, C-8). Strategies include:
- Directing groups : Electron-withdrawing groups (e.g., -COOH, -COOEt) at C-3 can direct substitutions to C-4 or C-7 .
- Catalytic systems : Pd-mediated cross-coupling minimizes byproducts in trifluoromethylation .
- Temperature modulation : Lower temperatures favor kinetic control, reducing isomer formation (e.g., avoiding 4-Chloro-6/8-(trifluoromethyl)quinoline byproducts) .
Q. What intermolecular interactions dominate the crystal packing of this compound derivatives, and how do they impact biological activity?
Methodological Answer: Crystal structures reveal:
- Hydrogen bonding : C–H···O/F interactions (e.g., C16–H16A···O3, 2.52 Å) stabilize dimers .
- π–π stacking : Quinoline rings interact at centroid distances of ~3.6 Å, influencing solubility and bioavailability .
- Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder, requiring refinement with restraints (e.g., SHELXL’s PART instruction) .
These interactions correlate with membrane permeability in anticancer assays, as planar stacking enhances DNA intercalation .
Q. How can computational methods predict the reactivity of this compound in drug design?
Methodological Answer:
- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., at C-4 vs. C-7) using Gaussian or ORCA.
- Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., topoisomerase II for anticancer activity) .
- SAR studies : Substituent effects (e.g., -CF₃ vs. -Cl) on electron density maps (Hirshfeld analysis) guide lead optimization .
Properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRQVSZVVAKRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188170 | |
Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346-55-4 | |
Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 346-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7-(trifluoromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883 | |
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